3-Bromo-5-methoxyphenol
Overview
Description
3-Bromo-5-methoxyphenol is an organic compound with the molecular formula C7H7BrO2. It is a derivative of phenol, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and methoxy groups, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxyphenol typically involves the bromination of 3-methoxyphenol. The process can be summarized in the following steps:
Acetylation Protection: The phenolic hydroxyl group of 3-methoxyphenol is protected by acetylation using acetic anhydride under the catalysis of sulfuric acid.
Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.
Deacetylation: Finally, the acetyl group is removed by deacetylation in a sodium hydrogen carbonate solution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methoxyphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and methoxy groups on the benzene ring make it susceptible to further substitution reactions.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form 3-methoxyphenol.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like zinc dust or catalytic hydrogenation.
Major Products:
Substitution Reactions: Products include various substituted phenols.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include 3-methoxyphenol.
Scientific Research Applications
3-Bromo-5-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxyphenol involves its interaction with various molecular targets. The bromine and methoxy groups influence its reactivity and binding affinity to different enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
3-Methoxyphenol: Lacks the bromine atom, making it less reactive in electrophilic aromatic substitution reactions.
3-Bromo-4-methoxyphenol: Has the methoxy group at a different position, altering its chemical properties and reactivity.
2-Bromo-5-methoxyphenol: The bromine and methoxy groups are in different positions, affecting its reactivity and applications.
Uniqueness: 3-Bromo-5-methoxyphenol is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
3-bromo-5-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOYNYXCBBRSCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615719 | |
Record name | 3-Bromo-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855400-66-7 | |
Record name | 3-Bromo-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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